4-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL
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Overview
Description
4-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps, including the formation of the triazole ring and the introduction of the functional groups. One common synthetic route involves the reaction of 4-tert-butylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with trifluoroacetic acid and elemental sulfur to yield the desired triazole-thiol compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.
Chemical Reactions Analysis
4-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new pharmaceuticals.
Medicine: Its potential as an anticancer agent is being explored due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the thiol group can form covalent bonds with cysteine residues in proteins. This dual interaction disrupts the normal function of the target proteins, leading to the desired biological effects. The compound’s ability to inhibit enzymes involved in cell signaling pathways is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar compounds to 4-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL include other triazole derivatives with different substituents. For example:
4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL: This compound has a methoxy group instead of a tert-butyl group, which affects its chemical reactivity and biological activity.
4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL: The presence of a chloro group introduces different electronic effects and potential interactions with molecular targets. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4S/c1-13(2,3)10-6-4-9(5-7-10)8-18-21-11(14(15,16)17)19-20-12(21)22/h4-8H,1-3H3,(H,20,22)/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCRUCABXWQTJQ-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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